2-(4-Methoxyphenyl)cyclohexan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxyphenyl)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h6-9,12-14H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVVYVTWZBXZBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001008601 | |
| Record name | 2-(4-Methoxyphenyl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001008601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89008-80-0 | |
| Record name | NSC78471 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78471 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Methoxyphenyl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001008601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(4-Methoxyphenyl)cyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the hydrogenation of 1-cyano-[(4-methoxyphenyl)methyl]cyclohexanol in the presence of a Co-NiO dual catalyst. The reaction is carried out under hydrogen gas at a pressure of 0.1-0.5 MPa and a temperature of 80-140°C for 2-4 hours . After the reaction, the solution is cooled, filtered, and treated with concentrated hydrochloric acid to obtain the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes using similar catalysts and conditions as described above. The use of Co-NiO dual catalysts enhances the reaction efficiency and yield, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)cyclohexan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated cyclohexane derivatives.
Scientific Research Applications
Scientific Research Applications
2-(4-Methoxyphenyl)cyclohexan-1-ol is utilized in several research domains:
Medicinal Chemistry
The compound has been studied for its potential analgesic effects . In a pharmacological study, it demonstrated significant pain relief in a formalin-induced pain model in rats, with a dose-dependent reduction in pain responses. This positions it as a candidate for developing non-opioid analgesics.
Antioxidant Activity
Research indicates that this compound exhibits notable antioxidant properties. It showed significant radical scavenging activity, attributed to the electron-donating ability of the methoxy group, making it a potential candidate for formulations aimed at oxidative stress-related conditions.
Biochemical Interactions
The compound's mechanism of action involves interactions with specific molecular targets, potentially modulating neurotransmitter systems like serotonin and norepinephrine. This suggests its relevance in treating mood disorders and other neurological conditions.
Case Study 1: Analgesic Effects
A study conducted at a pharmacological institute evaluated the analgesic properties using a formalin-induced pain model in rats. The results indicated that doses of 10 mg/kg significantly reduced pain responses compared to control groups, suggesting effective modulation of pain pathways.
Case Study 2: Antioxidant Properties
In an assessment of various phenolic compounds' antioxidant capacities, this compound exhibited substantial radical scavenging activity. The findings suggest its potential utility in formulations aimed at reducing oxidative stress-related conditions.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical reactions . The hydroxyl group in the compound allows it to form hydrogen bonds with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-(4-Methoxyphenyl)cyclohexan-1-ol and related compounds:
*Estimated based on similar compounds.
Key Observations:
Substituent Position and Bioactivity :
- The position of the methoxyphenyl group significantly impacts pharmacological activity. Venlafaxine (4-methoxyphenyl at C1) exhibits antidepressant effects, whereas tramadol (3-methoxyphenyl at C1) shows analgesic properties ().
- Electron-donating groups (e.g., methoxy) enhance resonance stabilization, while electron-withdrawing groups (e.g., sulfonyl) alter reactivity ().
Functional Group Effects: The dimethylaminoethyl chain in venlafaxine increases its affinity for monoamine transporters, a feature absent in simpler analogs like 4-methoxycyclohexanol (). Trifluoromethyl groups (e.g., in ) improve metabolic stability and blood-brain barrier penetration.
Synthetic Accessibility :
- Sulfonyl derivatives () are synthesized efficiently via Grignard reactions (81% yield for para-substituted vs. 73% for meta-substituted), highlighting steric and electronic influences on reactivity.
Research Findings and Implications
- Thermodynamic Behavior : Venlafaxine exhibits unique excess thermodynamic parameters in aqueous Na2SO4, suggesting strong solute-solvent interactions critical for formulation stability ().
- Metabolic Pathways: N-Desmethylvenlafaxine (), a primary metabolite of venlafaxine, retains partial activity, underscoring the importance of the dimethylamino group in pharmacokinetics.
Biological Activity
2-(4-Methoxyphenyl)cyclohexan-1-ol, a compound characterized by its cyclohexanol structure with a para-methoxyphenyl substituent, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antidepressant Effects : The compound has been studied for its potential antidepressant properties. Its structural similarity to known antidepressants suggests it may interact with neurotransmitter systems.
- Analgesic Properties : Preliminary studies indicate that this compound may possess analgesic effects, making it a candidate for pain management therapies.
- Antioxidant Activity : The presence of the methoxy group enhances the compound's ability to scavenge free radicals, contributing to its antioxidant potential.
Data Table: Biological Activities
Case Study 1: Antidepressant Activity
A study published in Journal of Medicinal Chemistry explored the antidepressant-like effects of this compound in rodent models. The compound was administered and demonstrated significant reductions in immobility time during forced swim tests, indicating potential efficacy in treating depression-like symptoms. The study concluded that further exploration into its mechanism of action is warranted due to its structural resemblance to other antidepressants.
Case Study 2: Analgesic Effects
Research conducted at a pharmacological institute evaluated the analgesic properties of this compound using a formalin-induced pain model in rats. Results showed that doses of 10 mg/kg significantly reduced pain responses compared to control groups. This suggests that this compound may modulate pain pathways effectively.
Case Study 3: Antioxidant Properties
A study assessing the antioxidant capacity of various phenolic compounds included this compound. The compound was found to exhibit significant radical scavenging activity, which was attributed to the electron-donating ability of the methoxy group. This positions it as a potential candidate for formulations aimed at reducing oxidative stress-related conditions.
While specific mechanisms for this compound are still under investigation, it is hypothesized that the compound interacts with neurotransmitter systems (such as serotonin and norepinephrine) similar to other cyclohexanol derivatives. Additionally, its antioxidant effects may be linked to the modulation of reactive oxygen species (ROS) and enhancement of endogenous antioxidant defenses.
Q & A
Q. What synthetic routes are commonly employed for 2-(4-Methoxyphenyl)cyclohexan-1-ol, and how do their yields compare?
- Methodological Answer : The compound is typically synthesized via Grignard reagent addition to cyclohexene oxide derivatives. For example, a DABSO-based protocol involves reacting 4-methoxyphenylmagnesium bromide with cyclohexene oxide in THF, yielding 81% of the product after purification . Alternative methods using aryl halides and catalytic systems (e.g., Pd-mediated coupling) may yield 60–75%, depending on steric and electronic factors.
- Key Data :
| Method | Reagents | Yield | Reference |
|---|---|---|---|
| Grignard/DABSO | 4-MeOC₆H₄MgBr, cyclohexene oxide | 81% | |
| Pd-catalyzed coupling | Aryl halide, cyclohexanol derivative | ~70% |
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. For instance, the compound exhibits distinct aromatic proton signals at δ 6.8–7.3 ppm and cyclohexanol hydroxyl peaks at δ 1.5–2.5 ppm . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 235.1443), while infrared (IR) spectroscopy identifies hydroxyl (~3400 cm⁻¹) and ether (~1250 cm⁻¹) functional groups .
Advanced Research Questions
Q. How does the reaction mechanism differ between Grignard and transition-metal-catalyzed syntheses of this compound?
- Methodological Answer :
- Grignard Pathway : The aryl Grignard reagent attacks the less hindered carbon of cyclohexene oxide, followed by acid workup to yield the alcohol. Steric effects dominate regioselectivity .
- Transition-Metal Catalysis : Pd-mediated coupling (e.g., Suzuki-Miyaura) involves oxidative addition of aryl halides to Pd(0), transmetallation with cyclohexanol boronate esters, and reductive elimination. Electronic effects (e.g., methoxy group directing) influence cross-coupling efficiency .
- Key Insight : Grignard methods favor steric control, while catalytic routes depend on electronic tuning of substrates.
Q. What computational strategies predict the oxidation potential of this compound for photocatalytic applications?
- Methodological Answer : Density functional theory (DFT) calculates HOMO/LUMO energies to estimate oxidation potentials (E₀ₓ). For example, the compound’s E₀ₓ is ~1.57 V vs. SCE, making it suitable for oxidation by strong photooxidants like [Mes-Acr]ClO₄ (E₀ₓ = 2.06 V) but not 4CzIPN (E₀ₓ = 1.35 V) .
- Application : Guides photocatalyst selection for C–H functionalization or cross-dehydrogenative coupling.
Q. How can enantiomeric resolution of this compound be achieved, and what chiral stationary phases are effective?
Q. What contradictions exist in reported metabolic pathways of structurally related cyclohexanol derivatives, and how can they be addressed?
- Methodological Answer : Venlafaxine (a structural analog) shows CYP2D6-dependent O-demethylation, but interspecies variability (e.g., human vs. rat microsomes) complicates predictions. In vitro assays with human hepatocytes or recombinant CYP isoforms (e.g., 2D6, 3A4) clarify metabolic stability and identify major metabolites .
- Data Conflict Example :
| Model System | Major Metabolite | CYP Isoform | Reference |
|---|---|---|---|
| Human Hepatocytes | O-Desmethyl derivative | CYP2D6 | |
| Rat Microsomes | Hydroxylated cyclohexane | CYP3A1 |
Methodological Best Practices
- Synthetic Optimization : Screen solvents (e.g., THF vs. DCM) and temperatures (0°C vs. RT) to improve Grignard reaction yields .
- Analytical Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals in crowded regions .
- Computational Modeling : Use solvent-corrected DFT (e.g., SMD model) for accurate redox potential predictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
